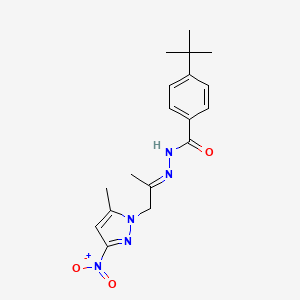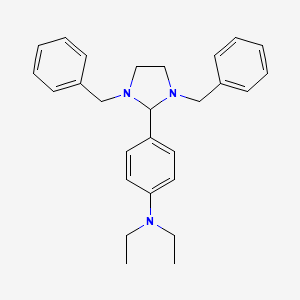![molecular formula C13H13N3 B10908170 4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE is a hydrazone derivative formed by the condensation of 2-methylbenzaldehyde and 4-pyridinecarboxaldehyde. Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. They are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE typically involves the condensation reaction between 2-methylbenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of hydrazones can be optimized by using solid-phase conditions or mechanochemical methods. These approaches offer advantages such as greater selectivity, enhanced reaction rates, and cleaner products. For instance, the reaction can be carried out under solvent-free conditions using supported hydrazine derivatives on solid inorganic surfaces like silica gel .
Chemical Reactions Analysis
Types of Reactions: 2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzaldehyde hydrazone: Similar structure but lacks the pyridine ring.
4-Pyridinecarboxaldehyde hydrazone: Similar structure but lacks the methyl group on the benzene ring.
Isonicotinic acid hydrazide: A well-known antitubercular agent with a similar hydrazone functional group.
Uniqueness: 2-METHYLBENZALDEHYDE 1-(4-PYRIDYL)HYDRAZONE is unique due to the presence of both a methyl-substituted benzene ring and a pyridine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for forming metal complexes and interacting with biological targets .
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]pyridin-4-amine |
InChI |
InChI=1S/C13H13N3/c1-11-4-2-3-5-12(11)10-15-16-13-6-8-14-9-7-13/h2-10H,1H3,(H,14,16)/b15-10+ |
InChI Key |
MNLNLCDSBNMJLS-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10908088.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-cyclopropyl-1-hydrazinecarbothioamide](/img/structure/B10908093.png)

![N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B10908111.png)

![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B10908125.png)

![N~1~-[(E)-furan-2-ylmethylidene]-N~5~-phenyl-1H-tetrazole-1,5-diamine](/img/structure/B10908141.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10908150.png)
![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908158.png)

![5-ethyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908161.png)
![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908169.png)
![N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide](/img/structure/B10908176.png)
